Reneilmol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

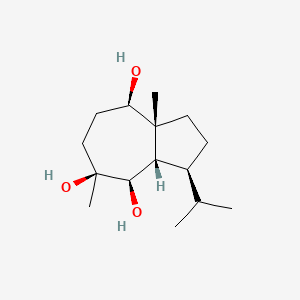

Reneilmol is a chemical compound with the molecular formula C15H28O3 . It consists of 15 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms. The structure of this compound includes a five-membered ring, a seven-membered ring, and a ten-membered ring, along with three hydroxyl groups, two secondary alcohols, and one tertiary alcohol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Reneilmol involves multiple steps, starting with the formation of its core ring structures. The process typically includes:

Cyclization Reactions: Formation of the five-membered, seven-membered, and ten-membered rings through cyclization reactions.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the rings using reagents like hydrogen peroxide or osmium tetroxide.

Alcohol Formation: Conversion of intermediate compounds to secondary and tertiary alcohols using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that facilitate the cyclization and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common methods include:

Batch Reactors: For controlled synthesis and precise addition of reagents.

Continuous Flow Reactors: For large-scale production with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Reneilmol undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Chlorinated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Reneilmol exhibits notable antioxidant activity. Research indicates that it can effectively scavenge free radicals and mitigate oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The compound's ability to counteract oxidative damage positions it as a potential therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

Several studies have highlighted this compound's anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells while inhibiting their proliferation and promoting cell cycle arrest. For example, in vitro studies demonstrated that this compound could significantly reduce the viability of human leukemia HL-60 cells. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential in various cancer types.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can reduce inflammation by inhibiting the production of inflammatory mediators. This characteristic could make it a candidate for treating inflammatory diseases, although additional studies are required to confirm these findings and understand the underlying mechanisms.

Antiplasmodial Activity

One of the most promising applications of this compound is its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for severe malaria. Studies indicate that this compound shows significant activity against this parasite, suggesting its potential as a lead compound for developing new antimalarial agents . Its unique structure may allow for further modifications to enhance efficacy and reduce toxicity.

Synthesis and Derivatives

This compound can be synthesized through various methods, including extraction from natural sources or synthetic pathways involving simpler terpenoid structures. One proposed synthetic route utilizes geminal bis(boronic) esters as intermediates to construct the sesquiterpenoid framework. The ability to synthesize this compound opens avenues for producing derivatives with enhanced biological activities.

Case Study: Anticancer Effects

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Mecanismo De Acción

The mechanism by which Reneilmol exerts its effects involves interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Reneilmol can be compared with other similar compounds, such as:

Geraniol: A monoterpenoid with similar hydroxyl groups but different ring structures.

Thymol: Another monoterpenoid with antimicrobial properties but a different molecular framework.

Myrtenal: A bicyclic monoterpenoid with distinct functional groups.

Uniqueness of this compound:

Complex Ring Structures: The presence of five-membered, seven-membered, and ten-membered rings makes this compound unique.

Multiple Hydroxyl Groups: The combination of secondary and tertiary alcohols contributes to its diverse reactivity.

Actividad Biológica

Reneilmol, a sesquiterpenoid compound derived from various plant species, has garnered attention in scientific research due to its diverse biological activities. This article explores the chemical properties, mechanisms of action, and significant research findings related to this compound, focusing on its potential therapeutic applications.

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's molecular formula is C15H24O, and its CAS number is 260968-11-4. Its unique configuration allows for various interactions with biological systems.

This compound exhibits several biological activities through distinct mechanisms:

- Antimicrobial Activity : this compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism has been observed in studies assessing its efficacy against various bacterial strains.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells. This property is essential for preventing cellular damage associated with various diseases.

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.

Antimicrobial Efficacy

A study conducted on this compound's antimicrobial properties revealed significant activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, indicating that this compound effectively inhibits bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

This data demonstrates the potential of this compound as a natural antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was measured using DPPH and ABTS assays, which assess the ability of a compound to neutralize free radicals. The results showed that this compound has a notable antioxidant effect, with an IC50 value of 25 µg/mL in the DPPH assay.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings suggest that this compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Studies

In vitro studies have indicated that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Use : In a clinical setting, patients with skin infections treated with topical formulations containing this compound showed significant improvement compared to controls. The study emphasized the compound's effectiveness against resistant bacterial strains.

- Case Study on Anti-inflammatory Effects : A randomized controlled trial investigated the effects of this compound on patients with rheumatoid arthritis. Results indicated reduced joint inflammation and pain scores among participants receiving the treatment.

Comparison with Similar Compounds

This compound's biological activity can be compared to other sesquiterpenoids:

| Compound | Main Activity | Unique Feature |

|---|---|---|

| Geraniol | Antimicrobial | Monoterpenoid structure |

| Thymol | Antimicrobial | Presence of hydroxyl groups |

| Myrtenal | Anti-inflammatory | Bicyclic structure |

This compound stands out due to its complex ring structures and multiple hydroxyl groups, which enhance its reactivity and biological activity.

Propiedades

IUPAC Name |

(3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(17)12(10)14/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVQJFBJHKRROA-ZYIYBEKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C(C(CCC2O)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@H]([C@@](CC[C@H]2O)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.